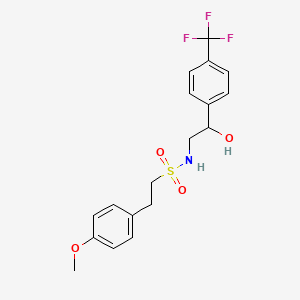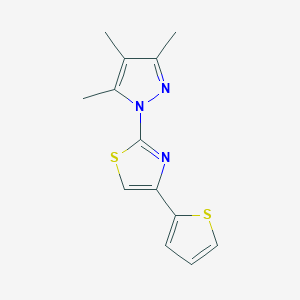
4-(2-thienyl)-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-thienyl)-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1,3-thiazole is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions in research. In
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anti-inflammatory Applications
A study by Abdel-Wahab et al. (2012) discusses the synthesis of new thiazole and pyrazoline heterocycles having a 2-thienylpyrazole moiety, exhibiting significant antimicrobial, anti-inflammatory, and analgesic activities (Abdel-Wahab, Abdel-Gawad, Awad, & Badria, 2012).
Structural and Molecular Characterization
The work of Kariuki, Abdel-Wahab, and El‐Hiti (2021) involves the synthesis and structural characterization of isostructural 4-aryl-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles, providing insights into their molecular structures (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Anticancer Potential
A study by Dawood et al. (2013) explores the synthesis of new pyrazole-based 1,3-thiazoles and 1,3,4-thiadiazoles as anticancer agents, highlighting their significant potential against various cancer cell lines (Dawood, Eldebss, El-Zahabi, Yousef, & Metz, 2013).
Molecular Docking and Antimicrobial Analysis
Shanmugapriya et al. (2021) conducted quantum chemical calculation and molecular docking analysis to investigate the selective antimicrobial activity of a thiazole-pyrazole compound, demonstrating its inhibitory nature against various microbes (Shanmugapriya et al., 2021).
Apoptosis Induction
Kumar et al. (2017) describe the synthesis of a molecular hybrid containing thiazole and pyrazole, which showed significant apoptosis-inducing ability in biological assays, particularly in ovarian antral follicles (Kumar, Duhan, Kadyan, Bhardwaj, Saraf, & Mittal, 2017).
Eigenschaften
IUPAC Name |
4-thiophen-2-yl-2-(3,4,5-trimethylpyrazol-1-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3S2/c1-8-9(2)15-16(10(8)3)13-14-11(7-18-13)12-5-4-6-17-12/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSJGKLKTJIJDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NC(=CS2)C3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-thienyl)-2-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1,3-thiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(8-benzoyl-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2426047.png)
![3-Methyl-1-oxo-2-pentyl-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2426049.png)
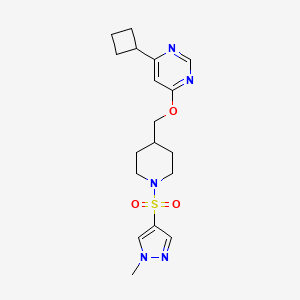
![[5-(4-Chlorophenyl)furan-2-yl]-morpholin-4-ylmethanone](/img/structure/B2426053.png)
![4-ethoxy-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2426054.png)
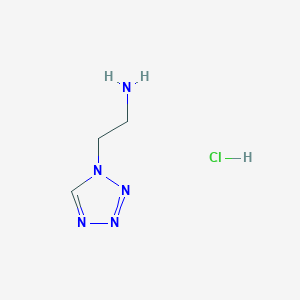
![5-[5-(allylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2426060.png)
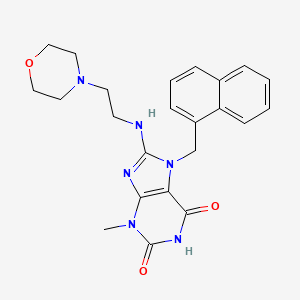

![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2426064.png)
![N-benzyl-2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2426065.png)
![(1H-indol-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2426068.png)
![2-Chloro-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]benzamide](/img/structure/B2426069.png)
